molecular formula C11H10Cl2N2O B5160249 (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol

(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol

Cat. No. B5160249
M. Wt: 257.11 g/mol
InChI Key: NNNUPIDHCSWPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol has been used extensively in scientific research due to its ability to act as an inhibitor of various enzymes. This compound has been found to inhibit the activity of certain kinases, which makes it a valuable tool in the study of signal transduction pathways. It has also been shown to inhibit the activity of certain phosphodiesterases, which are enzymes that play a crucial role in the regulation of cyclic nucleotide levels in cells.

Mechanism of Action

The mechanism of action of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, which can lead to a range of downstream effects, including changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol has been shown to have a range of biochemical and physiological effects. Inhibition of certain kinases by this compound can result in the modulation of cellular signaling pathways, which can affect processes such as cell proliferation, differentiation, and apoptosis. Inhibition of phosphodiesterases can lead to changes in cyclic nucleotide levels, which can affect processes such as smooth muscle relaxation and platelet aggregation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, which makes it a valuable tool in the study of enzyme function. However, one limitation of using this compound is its potential for off-target effects. Because it can inhibit a range of enzymes, it is important to carefully select the appropriate controls and experimental conditions to ensure that any observed effects are specific to the target enzyme.

Future Directions

There are several future directions for the study of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol. One area of interest is the development of more selective inhibitors that target specific kinases or phosphodiesterases. This could lead to the development of more effective therapies for a range of diseases, including cancer and cardiovascular disease. Another area of interest is the study of the downstream effects of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol inhibition on cellular signaling pathways. This could provide insight into the regulation of these pathways and lead to the identification of new drug targets. Finally, the development of new synthetic methods for (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol could lead to improvements in yield, purity, and cost-effectiveness, which could make this compound more widely available for scientific research.

Synthesis Methods

The synthesis of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol involves the reaction of 4,5-dichloro-1-methylimidazole-2-carbaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of the product is typically high, and the purity is excellent.

properties

IUPAC Name

(4,5-dichloro-1-methylimidazol-2-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c1-15-10(13)9(12)14-11(15)8(16)7-5-3-2-4-6-7/h2-6,8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNUPIDHCSWPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1C(C2=CC=CC=C2)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-dichloro-1-methyl-1H-imidazol-2-yl)(phenyl)methanol

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